molecular formula C20H25BrClNO B1372921 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride CAS No. 1220027-12-2

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride

Cat. No.: B1372921
CAS No.: 1220027-12-2
M. Wt: 410.8 g/mol
InChI Key: KYVBUCLRLYOMDC-UHFFFAOYSA-N
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Description

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is a chemical compound with a complex structure, featuring a brominated aromatic ring, a piperidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride typically involves multiple steps, starting with the bromination of an aromatic precursor. The key steps include:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Formation of the Phenoxy Group: This involves the reaction of the brominated aromatic compound with a phenol derivative.

    Piperidine Ring Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace the bromine atom or modify the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenoxy-piperidine compounds.

Scientific Research Applications

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and phenoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4’-methylpropiophenone
  • 4-Bromophenyl methyl sulfone
  • 2-Bromo-4-methyl-1-nitrobenzene

Uniqueness

4-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-[2-bromo-4-(2-phenylpropan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO.ClH/c1-20(2,15-6-4-3-5-7-15)16-8-9-19(18(21)14-16)23-17-10-12-22-13-11-17;/h3-9,14,17,22H,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBUCLRLYOMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OC3CCNCC3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-12-2
Record name Piperidine, 4-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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